Superior CDK8/19 Biochemical Potency: XSJ2-46 vs. Senexin A and MSC2530818
In a direct head-to-head biochemical kinase assay using ADP-Glo methodology, XSJ2-46 achieved CDK8 IC50 = 2.3 nM and CDK19 IC50 = 1.8 nM. Under identical assay conditions, Senexin A showed CDK8 IC50 = 280 nM and CDK19 IC50 = 410 nM, while MSC2530818 showed CDK8 IC50 = 2.6 nM (CDK19 not reported). XSJ2-46 is 122-fold more potent against CDK8 than Senexin A and essentially equipotent to MSC2530818 but with a distinct selectivity profile [1].
| Evidence Dimension | Biochemical IC50 (nM) against CDK8 and CDK19 |
|---|---|
| Target Compound Data | CDK8: 2.3 nM; CDK19: 1.8 nM |
| Comparator Or Baseline | Senexin A: CDK8 280 nM, CDK19 410 nM; MSC2530818: CDK8 2.6 nM |
| Quantified Difference | 122-fold more potent against CDK8 than Senexin A; similar CDK8 potency to MSC2530818 |
| Conditions | ADP-Glo kinase assay, ATP at Km concentration, recombinant CDK8/Cyclin C and CDK19/Cyclin C proteins |
Why This Matters
For procurement decisions, XSJ2-46 delivers equivalent or superior target engagement at 100-fold lower concentrations compared to Senexin A, reducing compound consumption and potential off-target effects from high dosing.
- [1] Zhang, L., et al. Discovery of XSJ2-46 as a potent, selective, and orally bioavailable CDK8/19 inhibitor. Eur. J. Med. Chem. 2021, 224, 113712. DOI: 10.1016/j.ejmech.2021.113712 View Source
- [2] Koehler, M. F. T., et al. Development of a potent, selective, and orally bioavailable CDK8 inhibitor (MSC2530818). J. Med. Chem. 2018, 61(9), 3983–3995. DOI: 10.1021/acs.jmedchem.8b00252 View Source
